molecular formula C10H12ClN B2908889 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride CAS No. 111635-04-2

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride

Cat. No.: B2908889
CAS No.: 111635-04-2
M. Wt: 181.66
InChI Key: CVWYBDYVLCCQSM-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, TBHP

    Reduction: NaBH₄

    Substitution: Transition metal catalysts, various nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to stimulate dopamine release, which results in the competitive inhibition of the binding of certain ligands to dopamine receptors . This interaction is crucial for its potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride (THIQ) is a bicyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of THIQ, supported by research findings, case studies, and data tables to provide a comprehensive overview.

IUPAC Name: this compound
Molecular Formula: C10H12ClN
Molecular Weight: 185.66 g/mol

THIQ exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with dopamine receptors and may influence pathways related to neuroprotection and cognition. The compound's structure allows it to penetrate the blood-brain barrier effectively.

Antioxidant Activity

Research indicates that THIQ possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various cell types. A study demonstrated that THIQ treatment led to a marked decrease in markers of oxidative damage in neuronal cells.

Neuroprotective Effects

THIQ has shown potential neuroprotective effects in models of neurodegenerative diseases. In vitro studies revealed that THIQ could protect neurons from apoptosis induced by toxic agents such as glutamate and hydrogen peroxide.

Antidepressant-like Effects

In animal models, THIQ exhibited antidepressant-like behavior. Behavioral tests such as the forced swim test and tail suspension test indicated reduced immobility times in treated animals compared to controls. This suggests a possible interaction with serotonergic pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of THIQ:

  • Case Study on Neuroprotection:
    • Objective: Evaluate the neuroprotective effects of THIQ in a rat model of Parkinson's disease.
    • Findings: THIQ administration resulted in improved motor function and reduced dopaminergic neuron loss compared to untreated controls.
    • Conclusion: THIQ may be a candidate for further development in treating Parkinson's disease.
  • Case Study on Antidepressant Activity:
    • Objective: Assess the antidepressant properties of THIQ using behavioral assays.
    • Findings: Mice treated with THIQ showed significant reductions in depressive-like behaviors.
    • Conclusion: The results suggest that THIQ could be explored as a novel antidepressant agent.

Data Table: Biological Activities of THIQ

Activity TypeModel UsedEffect ObservedReference
AntioxidantNeuronal cellsReduced oxidative stress
NeuroprotectionRat model (Parkinson's)Improved motor function
AntidepressantMouse behavioral testsReduced immobility

Properties

IUPAC Name

9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)7-5-10(9)11-6-7;/h1-4,7,10-11H,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWYBDYVLCCQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C3=CC=CC=C23.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111635-04-2
Record name 9-azatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene hydrochloride
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